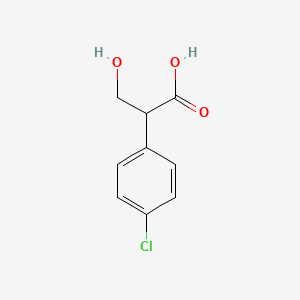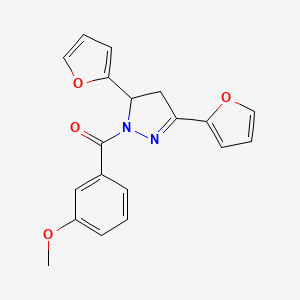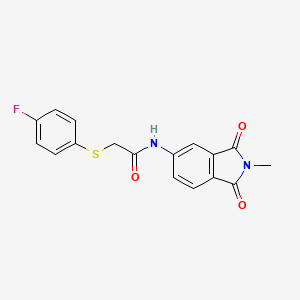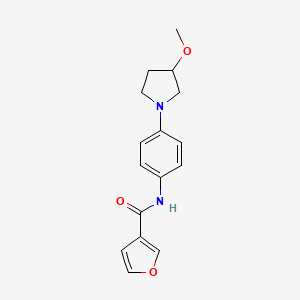
2-(4-Chlorophenyl)-3-hydroxypropanoic acid
説明
2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid involves optimization at three DFT levels, achieving good agreement with the experimental spectra in the solid state . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties are established .Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid has been characterized and confirmed . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties are established .Chemical Reactions Analysis
The compound is involved in various reactions such as synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen containing heteroaromatic compounds, and 1,2 and 1,4-Addition reactions with o-hydroxycinnamaldehydes .Physical And Chemical Properties Analysis
The compound is soluble in ethanol and has a melting point of 102-105°C . Its molecular weight is 170.59 .科学的研究の応用
Environmental Remediation
Photocatalytic Degradation
Research has shown that chlorophenols, similar in structure to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid, can be effectively degraded using photocatalytic methods. For instance, the application of visible light on copper-doped titanium dioxide has been explored for the degradation of chlorophenols, demonstrating significant potential for environmental remediation (Lin et al., 2018).
Advanced Oxidation Processes
The oxidative degradation of chlorophenols using advanced oxidation processes (AOPs) like the Cr(III)/Cr(VI) redox cycle has been studied. These processes are effective for the degradation of aqueous organic pollutants, showcasing the potential for treating contaminated water sources (Bokare & Choi, 2011).
Biotechnological Applications
Production of Valuable Chemicals
3-Hydroxypropanoic acid, which can be derived from compounds like 2-(4-Chlorophenyl)-3-hydroxypropanoic acid, is a valuable platform chemical. Its production from renewable resources has been explored, highlighting its use as a precursor in the industrial production of chemicals and bioplastics (Jers et al., 2019).
Chemical Synthesis and Material Science
Synthesis of Antibacterial Agents
The synthesis of novel antibacterial agents utilizing chlorophenol derivatives demonstrates the chemical utility of such compounds in developing new pharmaceuticals (Sheikh et al., 2009).
Development of Fluorescence Probes
Chlorophenyl derivatives have been used in the development of novel fluorescence probes for detecting reactive oxygen species, illustrating their importance in biological and chemical research (Setsukinai et al., 2003).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-3-hydroxypropanoic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities , suggesting that 2-(4-Chlorophenyl)-3-hydroxypropanoic acid may also influence multiple biochemical pathways and their downstream effects.
Safety and Hazards
The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPXLZSJUHFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-hydroxypropanoic acid | |
CAS RN |
16864-90-7 | |
| Record name | 2-(4-chlorophenyl)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)
![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)
![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)


![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)
![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)


![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2565217.png)